2-Bromo-4-chloro-5-fluorotoluene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

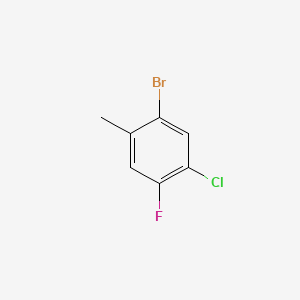

2-Bromo-4-chloro-5-fluorotoluene is an aromatic compound with the molecular formula C₇H₅BrClF It is a derivative of toluene, where the methyl group is substituted with bromine, chlorine, and fluorine atoms at the 2, 4, and 5 positions, respectively

準備方法

Synthetic Routes and Reaction Conditions

2-Bromo-4-chloro-5-fluorotoluene can be synthesized through various methods, including:

Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the aromatic ring with bromine, chlorine, and fluorine atoms.

Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, using advanced techniques for separation and purification of the final product.

化学反応の分析

Types of Reactions

2-Bromo-4-chloro-5-fluorotoluene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the halogen atoms are replaced by other nucleophiles such as amines or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄).

Reduction Reactions: The compound can be reduced to form the corresponding toluene derivative using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) or sodium methoxide (NaOCH₃) in solvents like dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Potassium permanganate (KMnO₄) in aqueous conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

Substitution: Formation of substituted aromatic compounds with various functional groups.

Oxidation: Formation of 2-bromo-4-chloro-5-fluorobenzoic acid.

Reduction: Formation of this compound derivatives.

科学的研究の応用

Organic Synthesis

Intermediate in Chemical Reactions:

2-Bromo-4-chloro-5-fluorotoluene serves as a versatile intermediate in organic synthesis. It is particularly useful in the preparation of meta-fluoro analogs, such as tris(5-fluoro-2-methylphenyl)phosphane (F-TOTP) . The presence of bromine and chlorine atoms allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups.

Reagent in Cross-Coupling Reactions:

This compound can be employed as a reagent in cross-coupling reactions, such as Suzuki and Heck reactions, which are vital for constructing complex organic molecules . The halogen functionalities enable the formation of carbon-carbon bonds, essential for synthesizing pharmaceuticals and agrochemicals.

Pharmaceutical Applications

Drug Development:

The compound's unique structure makes it a candidate for drug development. Its halogen substituents can enhance biological activity and selectivity towards specific targets. For instance, derivatives of this compound have been investigated for their potential as anti-cancer agents due to their ability to interact with cellular pathways .

Biological Activity Studies:

Research has indicated that halogenated aromatic compounds can exhibit significant biological activities. Studies on similar compounds suggest that this compound may possess antimicrobial or anti-inflammatory properties, warranting further investigation into its pharmacological effects .

Materials Science

Synthesis of Functional Materials:

In materials science, this compound is utilized in the synthesis of functional materials such as polymers and nanomaterials. Its reactivity allows for the incorporation into polymer matrices, potentially enhancing thermal stability and mechanical properties .

Development of Sensors:

The compound has also been explored for its application in sensor technology. Its electronic properties can be harnessed to develop sensors for detecting environmental pollutants or biological markers .

Case Studies and Research Findings

作用機序

The mechanism of action of 2-Bromo-4-chloro-5-fluorotoluene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can act as an electrophile, reacting with nucleophiles to form various substituted products. The pathways involved include the formation of σ-complexes and subsequent stabilization through resonance .

類似化合物との比較

Similar Compounds

2-Bromo-5-fluorotoluene: Similar structure but lacks the chlorine atom.

4-Bromo-2-chloro-5-fluorotoluene: Similar structure with different substitution pattern.

2-Chloro-4-fluorotoluene: Lacks the bromine atom.

Uniqueness

2-Bromo-4-chloro-5-fluorotoluene is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the aromatic ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes .

生物活性

Overview

2-Bromo-4-chloro-5-fluorotoluene (C₇H₅BrClF) is a halogenated aromatic compound that has garnered interest in various scientific fields, particularly in organic chemistry and pharmacology. Its unique combination of halogen substituents—bromine, chlorine, and fluorine—contributes to its reactivity and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a toluene backbone with halogen substitutions at specific positions:

| Atom Position | Substituent |

|---|---|

| 2 | Bromine (Br) |

| 4 | Chlorine (Cl) |

| 5 | Fluorine (F) |

This configuration influences its chemical reactivity and biological interactions.

Pharmacological Studies

Research indicates that halogenated aromatic compounds like this compound can exhibit various biological activities:

- Antimicrobial Activity : Some studies suggest that halogenated toluenes possess antimicrobial properties, making them candidates for antibiotic development.

- Anticancer Potential : The structural features of halogenated compounds have been linked to anticancer activity due to their ability to induce apoptosis in cancer cells.

- Enzyme Interaction : Interaction studies have shown that this compound can affect enzyme activities, potentially modulating metabolic pathways in organisms .

Case Studies

Several case studies highlight the biological implications of this compound:

-

Study on Antimicrobial Properties :

- A study evaluated the antimicrobial efficacy of various halogenated compounds, including this compound, against bacterial strains. Results indicated significant inhibition zones compared to non-halogenated analogs, suggesting enhanced activity due to halogenation.

-

Pharmacokinetic Analysis :

- Research involving animal models assessed the pharmacokinetics of this compound when administered alongside other drugs. Findings revealed altered absorption rates and half-lives due to cytochrome P450 interactions, emphasizing the importance of understanding drug-drug interactions involving this compound.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 4-Bromo-1-fluoro-2-methylbenzene | C₇H₆BrF | 0.95 |

| 2-Bromo-4-fluoro-1,3,5-trimethylbenzene | C₉H₉BrF | 0.91 |

| 5-Bromo-2-fluoro-1,3-dimethylbenzene | C₉H₉BrF | 0.90 |

This table illustrates how variations in halogen substituents can influence biological activities and reactivity profiles.

特性

IUPAC Name |

1-bromo-5-chloro-4-fluoro-2-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIDNOZNUSQTAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。